molecular formula C12H9ClN2O3 B5885473 N'-(2-chlorobenzoyl)furan-2-carbohydrazide

N'-(2-chlorobenzoyl)furan-2-carbohydrazide

Cat. No.: B5885473
M. Wt: 264.66 g/mol
InChI Key: OVWVDAHLLKPNCL-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan-2-carbohydrazide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a furan ring, a carbohydrazide group, and a 2-chlorobenzoyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-(2-chlorobenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N’-(2-chlorobenzoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2-chlorobenzoyl)furan-2-carbohydrazide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

N’-(2-chlorobenzoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-(2-chloroacetyl)furan-2-carbohydrazide: This compound has a similar structure but with an acetyl group instead of a benzoyl group.

    N’-(2-furfurylidene)pyridine-3-carbohydrazide: This compound contains a pyridine ring instead of a benzoyl group, leading to distinct electronic and steric properties.

Properties

IUPAC Name

N'-(2-chlorobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWVDAHLLKPNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330987
Record name N'-(2-chlorobenzoyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304878-77-1
Record name N'-(2-chlorobenzoyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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